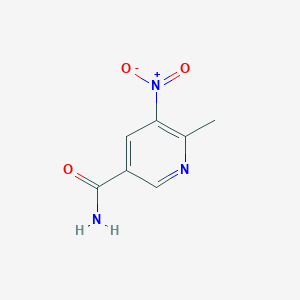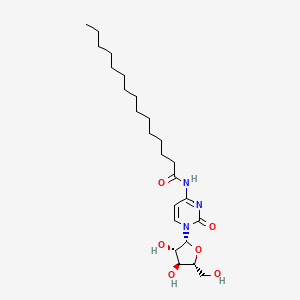
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is a synthetic nucleoside analog. It is structurally related to cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a pentadecanoyl group attached to the N4 position of the cytosine base, and an arabinofuranosyl sugar moiety linked to the N1 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups.
Glycosylation: The protected sugar is then glycosylated with cytosine to form the nucleoside.
Acylation: The N4 position of the cytosine base is acylated with pentadecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.
Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.
作用機序
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-: This compound has a stearoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-: This compound has a myristoyl group instead of a pentadecanoyl group.
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-DEANOYL-: This compound has a decanoyl group instead of a pentadecanoyl group.
Uniqueness
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is unique due to the presence of the pentadecanoyl group, which may confer distinct lipophilic properties and biological activities compared to its analogs with different acyl groups.
特性
CAS番号 |
59252-35-6 |
|---|---|
分子式 |
C24H41N3O6 |
分子量 |
467.6 g/mol |
IUPAC名 |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide |
InChI |
InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1 |
InChIキー |
KPDUJONFVNUHQT-TWHAJKEOSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


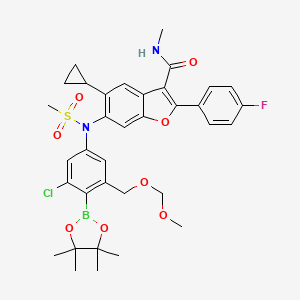
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)

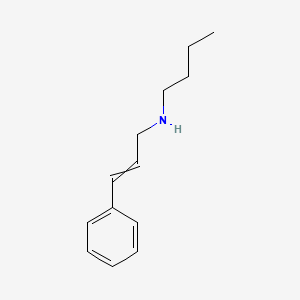
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
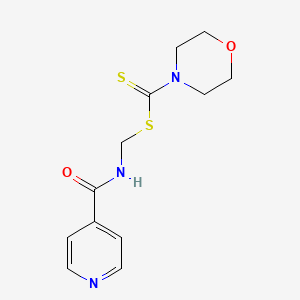
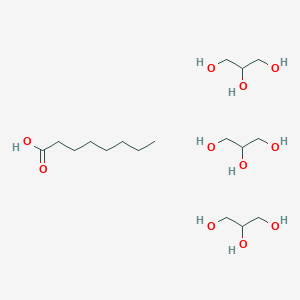
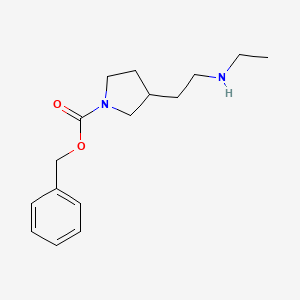
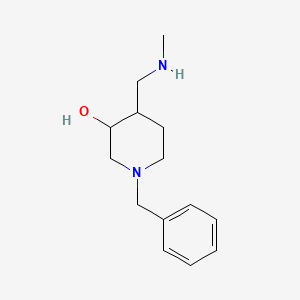
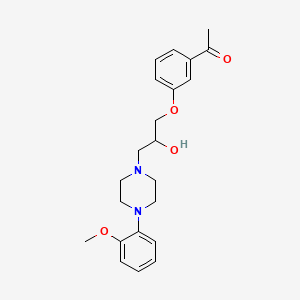
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

